3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitrobenzaldehyde under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the tetrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a precursor for drugs with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3,6-Bis(2-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(4-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(3-aminophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits unique reactivity due to the position of the nitro groups. This positional difference influences the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the nitrophenyl groups enhances its potential as a precursor for bioactive molecules .
Properties
CAS No. |
37932-53-9 |
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Molecular Formula |
C14H10N6O4 |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
3,6-bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10N6O4/c21-19(22)11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(8-10)20(23)24/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
URHRTDRYHBHFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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